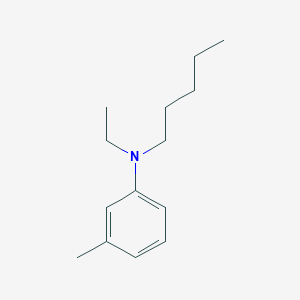
Benzenamine, N-ethyl-3-methyl-N-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-ethyl-3-methyl-N-pentyl-, also known as N-ethyl-3-methylbenzenamine, is an organic compound with the molecular formula C9H13N. It is a derivative of benzenamine (aniline) where the hydrogen atoms on the nitrogen are replaced by ethyl and pentyl groups, and a methyl group is attached to the benzene ring. This compound is part of the aromatic amine family and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-ethyl-3-methyl-N-pentyl- typically involves the alkylation of 3-methylbenzenamine (m-toluidine) with ethyl and pentyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The general reaction scheme is as follows:
-
Alkylation of 3-methylbenzenamine with ethyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NH}_2 + \text{C}_2\text{H}_5\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{HX} ]
-
Alkylation of N-ethyl-3-methylbenzenamine with pentyl halide: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{NHC}_2\text{H}_5 + \text{C}5\text{H}{11}\text{X} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{N}(\text{C}_2\text{H}_5)(\text{C}5\text{H}{11}) + \text{HX} ]
Industrial Production Methods
Industrial production of Benzenamine, N-ethyl-3-methyl-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-ethyl-3-methyl-N-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso, nitro, or azo compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso, nitro, or azo compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Applications De Recherche Scientifique
Benzenamine, N-ethyl-3-methyl-N-pentyl- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, N-ethyl-3-methyl-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-ethyl-: Aniline derivative with an ethyl group attached to the nitrogen.
Benzenamine, N-methyl-: Aniline derivative with a methyl group attached to the nitrogen.
Benzenamine, N-ethyl-N-methyl-: Aniline derivative with both ethyl and methyl groups attached to the nitrogen.
Uniqueness
Benzenamine, N-ethyl-3-methyl-N-pentyl- is unique due to the presence of both ethyl and pentyl groups on the nitrogen and a methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93069-10-4 |
|---|---|
Formule moléculaire |
C14H23N |
Poids moléculaire |
205.34 g/mol |
Nom IUPAC |
N-ethyl-3-methyl-N-pentylaniline |
InChI |
InChI=1S/C14H23N/c1-4-6-7-11-15(5-2)14-10-8-9-13(3)12-14/h8-10,12H,4-7,11H2,1-3H3 |
Clé InChI |
XBTAGSMWJBGXOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CC)C1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


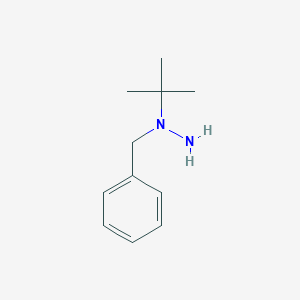

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
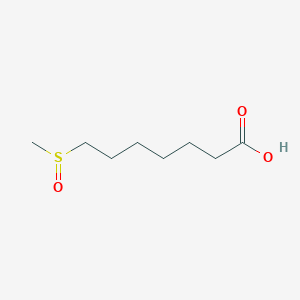



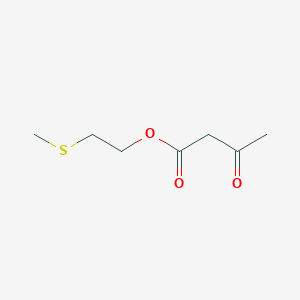

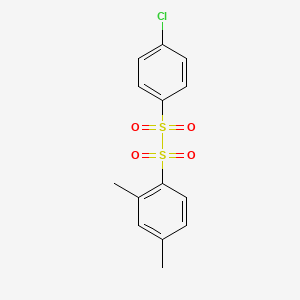

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
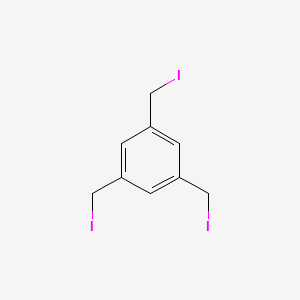
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
